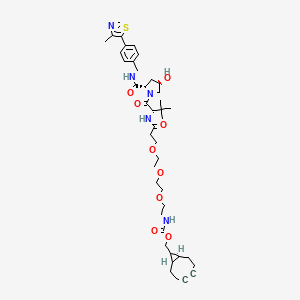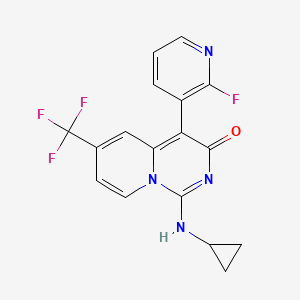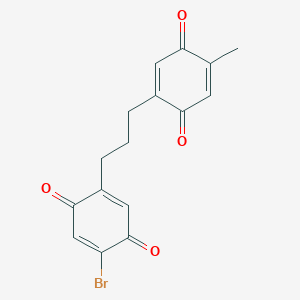
Enmetazobactam hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enmetazobactam hydriodide is a penicillanic acid sulfone extended-spectrum beta-lactamase inhibitor. It is primarily used in combination with cefepime to treat complicated urinary tract infections caused by designated susceptible microorganisms . This compound plays a crucial role in combating antibiotic resistance by inhibiting the action of beta-lactamase enzymes, which can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Enmetazobactam hydriodide is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The synthesis typically involves the following steps:
Formation of Penicillanic Acid Derivative: The starting material, penicillanic acid, undergoes a series of chemical modifications to introduce the sulfone group.
Introduction of Triazolium Group: A triazolium group is introduced to enhance the compound’s stability and efficacy.
Final Assembly: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Chemical reactions are carried out in batch reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Enmetazobactam hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo oxidation reactions under specific conditions.
Substitution: The triazolium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Amines and thiols are typical nucleophiles used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted triazolium compounds .
Applications De Recherche Scientifique
Enmetazobactam hydriodide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: this compound is used in microbiological studies to understand the resistance mechanisms of bacteria.
Medicine: It is a crucial component in the development of combination therapies for treating antibiotic-resistant infections.
Mécanisme D'action
Enmetazobactam hydriodide exerts its effects by inhibiting the action of extended-spectrum beta-lactamases. These enzymes hydrolyze third-generation cephalosporins, leading to antibiotic resistance. This compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the hydrolysis of the antibiotic and thereby restoring its efficacy . The molecular targets include serine residues in the active site of the beta-lactamase enzyme .
Comparaison Avec Des Composés Similaires
Tazobactam: Another penicillanic acid sulfone beta-lactamase inhibitor with a similar mechanism of action.
Sulbactam: A beta-lactamase inhibitor that also forms a stable acyl-enzyme complex with beta-lactamases.
Clavulanic Acid: A beta-lactamase inhibitor that is often used in combination with amoxicillin.
Uniqueness of Enmetazobactam Hydriodide: this compound is unique due to its enhanced stability and efficacy compared to other beta-lactamase inhibitors. It has a broader spectrum of activity and can inhibit a wider range of beta-lactamases, including those that are resistant to other inhibitors .
Propriétés
Numéro CAS |
1379594-98-5 |
|---|---|
Formule moléculaire |
C11H15IN4O5S |
Poids moléculaire |
442.23 g/mol |
Nom IUPAC |
(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;iodide |
InChI |
InChI=1S/C11H14N4O5S.HI/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20;/h3-4,8-9H,5-6H2,1-2H3;1H/t8-,9+,11+;/m1./s1 |
Clé InChI |
GSBNEXCMKCGSGW-GNPQZNTHSA-N |
SMILES isomérique |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
SMILES canonique |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
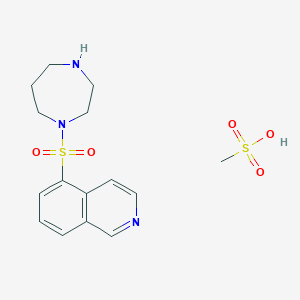

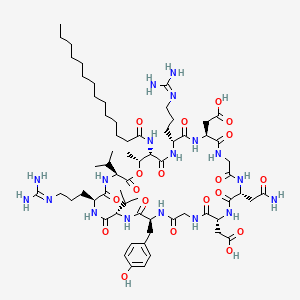
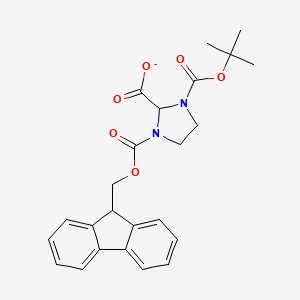
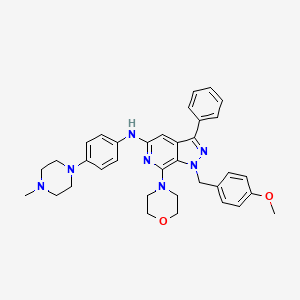
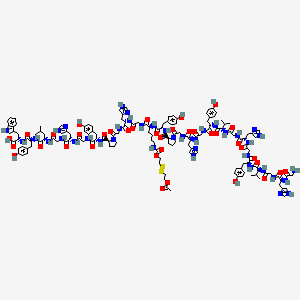
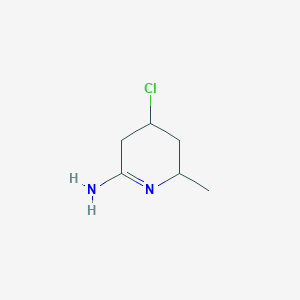
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
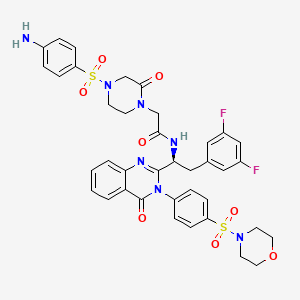
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
